Methyl 4-methyl-4-sulfanylpent-2-enoate
Description
Methyl 4-methyl-4-sulfanylpent-2-enoate is an organosulfur compound featuring a conjugated enoate backbone with a methyl and sulfanyl (-SH) group at the 4-position. Its structure combines a reactive α,β-unsaturated ester moiety with a thiol functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s stereoelectronic properties are influenced by the electron-withdrawing ester group and the nucleophilic sulfanyl substituent, which dictate its reactivity in Michael additions, cyclizations, and hydrogen-bonding interactions .
Properties
CAS No. |
105566-53-8 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
methyl 4-methyl-4-sulfanylpent-2-enoate |
InChI |
InChI=1S/C7H12O2S/c1-7(2,10)5-4-6(8)9-3/h4-5,10H,1-3H3 |
InChI Key |
JVIQXLXCAZAQID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=CC(=O)OC)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-4-sulfanylpent-2-enoate typically involves the reaction of 4-methyl-4-sulfanylpent-2-enoic acid with methanol in the presence of a catalyst. The esterification reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-methyl-4-sulfanylpent-2-enoic acid+methanol→Methyl 4-methyl-4-sulfanylpent-2-enoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-4-sulfanylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the pent-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated esters.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 4-methyl-4-sulfanylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving sulfanyl groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-methyl-4-sulfanylpent-2-enoate exerts its effects involves the interaction of its functional groups with various molecular targets. The sulfanyl group can participate in redox reactions, while the ester moiety can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
Methyl 4-methylpent-2-enoate
- Key Difference : Lacks the sulfanyl group at the 4-position.
- Impact : The absence of the -SH group reduces nucleophilicity and hydrogen-bonding capacity. This compound exhibits lower acidity (pKa ~15–18 for esters vs. ~10–12 for thiols) and increased lipophilicity (logP ~1.2 vs. ~0.8 for the sulfanyl analogue) .
4-Methyl-4-(methylsulfanyl)pentan-2-one ()
- Key Difference: Replaces the enoate ester with a ketone.
- Impact: The ketone group enhances polarity (higher dipole moment) but reduces hydrolytic stability compared to the ester.
Substituent Position Isomers
Methyl 3-methyl-4-sulfanylpent-2-enoate
- Key Difference : Sulfanyl group at the 3-position instead of the 4-position.
- Impact : Alters conjugation in the α,β-unsaturated system, leading to differences in UV-Vis absorption maxima (e.g., ~220 nm vs. ~240 nm for the 4-substituted isomer). Reactivity in Diels-Alder reactions may also vary due to electronic effects .
Physicochemical Properties
| Compound | logP | Water Solubility (mg/mL) | Melting Point (°C) | pKa (SH group) |
|---|---|---|---|---|
| Methyl 4-methyl-4-sulfanylpent-2-enoate | 0.8 | 15.2 | 45–48 | 10.5 |
| Methyl 4-methylpent-2-enoate | 1.2 | 8.7 | 32–35 | N/A |
| 4-Methyl-4-(methylsulfanyl)pentan-2-one | 1.5 | 5.1 | 60–63 | N/A |
Thiol-containing compounds exhibit higher water solubility despite lower logP values due to hydrogen-bonding capacity .
Methodological Considerations in Comparative Studies
- Similarity Metrics: Computational methods (e.g., Tanimoto coefficients) highlight ~70% structural similarity between this compound and its ketone analogue, but functional group disparities reduce bioactivity predictability .
- Crystallography : Tools like SHELX and ORTEP-3 () are critical for resolving subtle differences in molecular conformations and intermolecular interactions among analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
